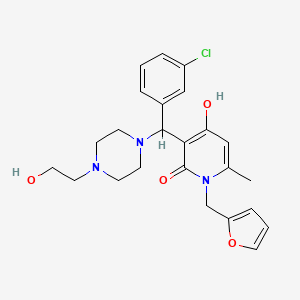
3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H28ClN3O4 and its molecular weight is 457.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one , with the molecular formula C22H30ClN3O4 and a molecular weight of 435.95 g/mol, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of the compound features several notable functional groups:
- Chlorophenyl group : Potentially contributes to lipophilicity and biological interactions.
- Piperazine ring : Commonly associated with various pharmacological effects, including anxiolytic and antidepressant activities.
- Furan moiety : Often linked to anti-inflammatory and anticancer properties.
Antitumor Activity
Research indicates that compounds with similar structural frameworks may exhibit significant antitumor activity. For instance, derivatives containing pyridine and piperazine rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study focusing on related compounds demonstrated that certain piperazine derivatives exhibited selective cytotoxicity against cancer cell lines, suggesting that the incorporation of the piperazine moiety in this compound could enhance its antitumor potential .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally similar to this one have shown promising cholinesterase inhibitory activity. For example, a related piperazine-based compound demonstrated an IC50 value of 46.42 µM against butyrylcholinesterase (BChE), indicating moderate potency . This suggests that the target compound may also possess cholinergic activity, warranting further investigation.
Antimicrobial Activity
The presence of multiple functional groups in the compound may confer antimicrobial properties. Studies on similar compounds have revealed moderate to significant antibacterial and antifungal activities. These activities are often attributed to increased lipophilicity, which enhances membrane permeability and disrupts microbial cell integrity .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Signaling Modulation : The chlorophenyl and piperazine groups may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound's structural components suggest potential interactions with enzymes such as cholinesterases, which are critical in neurotransmission.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, leading to genotoxic effects that can inhibit cancer cell growth .
Case Studies and Experimental Data
属性
IUPAC Name |
3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O4/c1-17-14-21(30)22(24(31)28(17)16-20-6-3-13-32-20)23(18-4-2-5-19(25)15-18)27-9-7-26(8-10-27)11-12-29/h2-6,13-15,23,29-30H,7-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSWQZHEXUQAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














